3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride reagent under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl chloride group can participate in redox reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and catalysts for coupling reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with various biological and chemical targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other molecules, potentially inhibiting their function. The bromine atom can also participate in halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole-4-sulfonyl chloride: Similar structure but lacks the bromine atom.
4-bromo-1H-pyrazole: Similar structure but lacks the sulfonyl chloride group.
3,5-dimethyl-1H-pyrazole: Similar structure but lacks both the bromine and sulfonyl chloride groups.
Uniqueness
3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group.
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGBJMHAKVEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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